2-[(2-chlorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride 2-[(2-chlorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride
Brand Name: Vulcanchem
CAS No.: 673434-79-2
VCID: VC5117968
InChI: InChI=1S/C10H11ClN2S.ClH/c11-9-4-2-1-3-8(9)7-14-10-12-5-6-13-10;/h1-4H,5-7H2,(H,12,13);1H
SMILES: C1CN=C(N1)SCC2=CC=CC=C2Cl.Cl
Molecular Formula: C10H12Cl2N2S
Molecular Weight: 263.18

2-[(2-chlorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride

CAS No.: 673434-79-2

Cat. No.: VC5117968

Molecular Formula: C10H12Cl2N2S

Molecular Weight: 263.18

* For research use only. Not for human or veterinary use.

2-[(2-chlorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride - 673434-79-2

Specification

CAS No. 673434-79-2
Molecular Formula C10H12Cl2N2S
Molecular Weight 263.18
IUPAC Name 2-[(2-chlorophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole;hydrochloride
Standard InChI InChI=1S/C10H11ClN2S.ClH/c11-9-4-2-1-3-8(9)7-14-10-12-5-6-13-10;/h1-4H,5-7H2,(H,12,13);1H
Standard InChI Key YRPRWAAQLVWVMW-UHFFFAOYSA-N
SMILES C1CN=C(N1)SCC2=CC=CC=C2Cl.Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition

The molecular formula of 2-[(2-chlorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride is C10_{10}H12_{12}Cl2_{2}N2_{2}S, with a molecular weight of 263.19 g/mol . The compound consists of a partially saturated imidazole ring (4,5-dihydro-1H-imidazole) substituted at the 2-position with a thioether-linked 2-chlorobenzyl group. The hydrochloride salt form enhances solubility in polar solvents, a critical feature for pharmaceutical formulations.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC10_{10}H12_{12}Cl2_{2}N2_{2}S
Molecular Weight263.19 g/mol
CAS Number35838-26-7 (free base analog)
Density1.4 ± 0.1 g/cm³ (analog)

The structural analog 2-[(2-chlorobenzyl)sulfanyl]-1H-benzimidazole (CAS: 35838-26-7) shares similar substituents but features a benzimidazole core instead of dihydroimidazole, leading to distinct physicochemical properties .

Structural Analysis

The dihydroimidazole ring adopts a non-planar conformation due to partial saturation, reducing aromaticity compared to fully conjugated imidazoles. The thioether linkage (–S–) at the 2-position introduces nucleophilic character, enabling participation in oxidation and alkylation reactions . The 2-chlorobenzyl group contributes steric bulk and electron-withdrawing effects, influencing reactivity and intermolecular interactions.

Synthesis and Manufacturing

Synthetic Routes

While no direct synthesis protocol for 2-[(2-chlorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride is documented, analogous imidazole-thioether hybrids are typically synthesized via nucleophilic substitution or condensation reactions . A plausible route involves:

  • Formation of the Dihydroimidazole Core: Cyclization of ethylenediamine derivatives with carbonyl compounds under acidic conditions.

  • Thioether Functionalization: Reaction of the dihydroimidazole intermediate with 2-chlorobenzyl mercaptan in the presence of a base (e.g., K2_2CO3_3) to introduce the thioether group .

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.

Table 2: Representative Reaction Conditions for Analogous Compounds

StepReagents/ConditionsYieldSource
CyclizationAcOH, reflux, 6 h42–62%
Thioether FormationK2_2CO3_3, DMF, 80°C63–83%
Salt PrecipitationHCl (g), diethyl ether95%

Purification and Characterization

Purification is typically achieved via recrystallization from ethanol/water mixtures. Characterization employs spectroscopic methods:

  • NMR: 1^1H NMR signals at δ 3.5–4.0 ppm (dihydroimidazole CH2_2), δ 7.2–7.4 ppm (aromatic protons) .

  • MS: Molecular ion peak at m/z 263.19 (M+^+) .

Physicochemical Properties

Solubility and Stability

The hydrochloride salt exhibits high solubility in water (>50 mg/mL) and polar aprotic solvents (DMF, DMSO). The free base form is less soluble, requiring organic solvents for dissolution . Stability studies on analogs indicate susceptibility to oxidative degradation at the thioether moiety, necessitating storage under inert atmospheres .

Thermal Properties

Differential scanning calorimetry (DSC) of related compounds reveals melting points between 180–220°C, with decomposition observed above 250°C . The hydrochloride salt likely exhibits higher thermal stability due to ionic lattice formation.

Biological Activity and Mechanisms

Antitumor Effects

Structural analogs interfere with tubulin polymerization and DNA replication. The dihydroimidazole core chelates transition metals, generating reactive oxygen species (ROS) that induce apoptosis in cancer cells .

Applications and Future Directions

Pharmaceutical Development

This compound serves as a precursor for kinase inhibitors and antibacterial agents. Functionalization at the imidazole nitrogen or thioether sulfur enables diversification into targeted therapies .

Material Science

The thioether group’s nucleophilicity supports coordination chemistry, facilitating applications in catalysis and polymer crosslinking .

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